molecular formula C22H20FN3O2 B1671731 3-[2-(4-fluorophenyl)ethylamino]-1-methyl-4-(2-methyl-1H-indol-3-yl)pyrrole-2,5-dione CAS No. 1129669-05-1

3-[2-(4-fluorophenyl)ethylamino]-1-methyl-4-(2-methyl-1H-indol-3-yl)pyrrole-2,5-dione

Cat. No. B1671731
CAS RN: 1129669-05-1
M. Wt: 377.4 g/mol
InChI Key: ZKJAZFUFPPSFCO-UHFFFAOYSA-N
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Description

This compound, also known as im-1-2 compound or (e)-N2-carbamoyl-N1-((6-chloro-3-pyridyl)methyl)-N1-methylacetamidine, belongs to the class of organic compounds known as alpha amino acids and derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the available resources .

Scientific Research Applications

IM-12: Comprehensive Analysis of Scientific Research Applications

Neurology Neuronal Differentiation and Brain Development: IM-12 acts as a potent inhibitor of Glycogen synthase kinase 3β (GSK-3β), a key enzyme in the Wnt signaling pathway which is crucial for neuronal differentiation and brain development. By inhibiting GSK-3β, IM-12 significantly increases β-catenin levels, leading to TCF-induction and promoting neuronal differentiation in human neural progenitor cells .

Pharmacology Drug Development for Neurodegenerative Diseases: Given its role in promoting neuronal differentiation, IM-12 has potential applications in drug development for neurodegenerative diseases such as Alzheimer’s, where the Wnt signaling pathway is implicated. Enhancing β-catenin levels could be therapeutic in such conditions .

Cellular Biology Cell Proliferation Regulation: IM-12 has been shown to significantly increase cell proliferation time, suggesting a role in cellular biology research focused on the regulation of cell growth and division .

Cancer Research Tumor Suppression: The Wnt/β-catenin signaling pathway is also involved in tumor suppression. IM-12’s ability to modulate this pathway could lead to applications in cancer research, particularly in understanding tumor growth dynamics and developing targeted therapies .

Stem Cell Research Stem Cell Differentiation: In stem cell research, controlling the differentiation of stem cells is crucial. IM-12’s effect on the Wnt signaling pathway can be leveraged to direct stem cell differentiation towards specific cell types, especially neuronal cells .

Molecular Biology Signal Transduction Studies: IM-12 can be used in molecular biology to study signal transduction pathways, particularly the canonical Wnt pathway, which is vital for various cellular processes .

Genetic Research Gene Expression Regulation: Research into gene expression regulation can benefit from IM-12’s influence on the Wnt signaling pathway, which affects gene transcription factors like TCF/LEF .

Biotechnology Bioreactor Cultures: In biotechnology applications, IM-12 could be used to maintain and control the differentiation of cells cultured in bioreactors, ensuring the production of desired cell types for various uses .

These are just a few of the many potential applications of IM-12 in scientific research. Each application offers a unique avenue for exploration and discovery within its respective field.

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Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources .

properties

IUPAC Name

3-[2-(4-fluorophenyl)ethylamino]-1-methyl-4-(2-methyl-1H-indol-3-yl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O2/c1-13-18(16-5-3-4-6-17(16)25-13)19-20(22(28)26(2)21(19)27)24-12-11-14-7-9-15(23)10-8-14/h3-10,24-25H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKJAZFUFPPSFCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C3=C(C(=O)N(C3=O)C)NCCC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649091
Record name 3-{[2-(4-Fluorophenyl)ethyl]amino}-1-methyl-4-(2-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(4-fluorophenyl)ethylamino]-1-methyl-4-(2-methyl-1H-indol-3-yl)pyrrole-2,5-dione

CAS RN

1129669-05-1
Record name 3-{[2-(4-Fluorophenyl)ethyl]amino}-1-methyl-4-(2-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1129669-05-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[2-(4-fluorophenyl)ethylamino]-1-methyl-4-(2-methyl-1H-indol-3-yl)pyrrole-2,5-dione
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3-[2-(4-fluorophenyl)ethylamino]-1-methyl-4-(2-methyl-1H-indol-3-yl)pyrrole-2,5-dione
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3-[2-(4-fluorophenyl)ethylamino]-1-methyl-4-(2-methyl-1H-indol-3-yl)pyrrole-2,5-dione
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3-[2-(4-fluorophenyl)ethylamino]-1-methyl-4-(2-methyl-1H-indol-3-yl)pyrrole-2,5-dione

Q & A

Q1: What is IM-12?

A1: IM-12, also known as ITQ-12, is a synthetic zeolite, a microporous aluminosilicate mineral. It's characterized by its unique pore structure, which grants it remarkable properties in adsorption and catalysis.

Q2: What is the structure of IM-12?

A2: IM-12 possesses a unique three-dimensional pore structure composed of 14-member ring (MR) channels intersecting with 12-MR channels []. This particular arrangement creates a large interconnected pore network within the zeolite framework.

Q3: How does the presence of germanium affect the properties of IM-12?

A3: The incorporation of germanium into the IM-12 framework significantly influences its stability and behavior. Studies have shown that germanium atoms preferentially occupy specific positions within the double four-ring (D4R) units of IM-12 [].

Q4: What happens to IM-12 during degermanation?

A4: Degermanation, the process of removing germanium from the framework, leads to significant structural changes in IM-12. Unlike other zeolites like ITQ-13 and ITQ-22 which remain structurally stable upon degermanation, IM-12 undergoes a transformation from the UTL to the OKO framework type [].

Q5: What is the role of double four-ring (D4R) units in IM-12's structure and properties?

A5: D4R units are crucial structural elements in IM-12. Germanium atoms preferentially occupy positions within these units, influencing the zeolite's stability. During degermanation, the removal of germanium from these D4R units triggers the transformation from the UTL to the OKO framework type []. This highlights the significance of D4R units in defining IM-12's structure and its response to post-synthetic modifications.

Q6: Can IM-12 be synthesized without fluoride?

A6: Yes, researchers have successfully developed fluoride-free synthetic pathways for obtaining pure germanosilicate CIT-13, a material closely related to IM-12 []. This advancement provides a more environmentally friendly approach to synthesizing zeolites with extra-large pores.

Q7: What is the significance of topotactic transformations in the context of IM-12?

A7: Topotactic transformations, which involve structural rearrangements while preserving some degree of crystallinity, are essential for modifying IM-12's properties. For instance, germanosilicate CIT-13, a precursor to IM-12, can be transformed into various other frameworks, including CIT-14 and CIT-15, through controlled acid-delamination processes [].

Q8: How does the silicon-to-aluminum ratio (nSi/nAl) influence the catalytic properties of IM-12?

A8: The nSi/nAl ratio is a critical factor determining the acidity and catalytic behavior of zeolites like IM-12. Higher nSi/nAl ratios generally correspond to lower aluminum content and, consequently, a lower density of acid sites. This can influence the activity and selectivity of the zeolite in various catalytic reactions.

Q9: Has IM-12 been investigated for biomedical applications?

A9: One study identified 3-[2-(4-fluorophenyl)ethylamino]-1-methyl-4-(2-methyl-1H-indol-3-yl)pyrrole-2,5-dione, also referred to as IM-12 in the paper, as a potential therapeutic agent for myocardial hypertrophy []. This research highlights the compound's ability to inhibit the Wnt/β-catenin signaling pathway, suggesting a possible role in mitigating cardiac hypertrophy.

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